molecular formula C16H22N2O5S B4735740 methyl 1-{2-methyl-3-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate

methyl 1-{2-methyl-3-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate

Cat. No. B4735740
M. Wt: 354.4 g/mol
InChI Key: NOFJSIPYZMHPGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-{2-methyl-3-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate, also known as MMMP, is a synthetic compound used in scientific research. MMMP is a potent and selective inhibitor of a protein called protein kinase CK2, which is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. MMMP has shown promising results in preclinical studies as a potential anticancer agent and has also been investigated for its potential in treating other diseases, such as neurodegenerative disorders.

Mechanism of Action

Methyl 1-{2-methyl-3-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate is a potent and selective inhibitor of protein kinase CK2. Protein kinase CK2 is a serine/threonine kinase that is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting protein kinase CK2, methyl 1-{2-methyl-3-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate can disrupt the signaling pathways that promote cell growth and survival, leading to the inhibition of cancer cell growth and the protection of neurons from degeneration.
Biochemical and Physiological Effects:
methyl 1-{2-methyl-3-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate has been shown to have a variety of biochemical and physiological effects. In preclinical studies, methyl 1-{2-methyl-3-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate has been shown to inhibit the growth of cancer cells and protect neurons from degeneration. methyl 1-{2-methyl-3-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, methyl 1-{2-methyl-3-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 1-{2-methyl-3-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate in laboratory experiments include its potency and selectivity as a protein kinase CK2 inhibitor, which makes it a valuable tool for studying the role of protein kinase CK2 in various cellular processes. However, the limitations of using methyl 1-{2-methyl-3-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate in laboratory experiments include its complex synthesis process, which requires specialized equipment and expertise, and its potential toxicity, which requires careful handling and monitoring.

Future Directions

For methyl 1-{2-methyl-3-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate research include investigating its potential as a therapeutic agent for cancer and other diseases, as well as studying its mechanism of action in more detail. Additionally, further research is needed to optimize the synthesis process of methyl 1-{2-methyl-3-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate and to develop more potent and selective protein kinase CK2 inhibitors.

Scientific Research Applications

Methyl 1-{2-methyl-3-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate has been extensively studied for its potential in treating cancer. In preclinical studies, methyl 1-{2-methyl-3-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. methyl 1-{2-methyl-3-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate has also been investigated for its potential in treating other diseases, such as neurodegenerative disorders. In a study conducted on a mouse model of Parkinson's disease, methyl 1-{2-methyl-3-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate was found to protect dopaminergic neurons from degeneration.

properties

IUPAC Name

methyl 1-[3-(methanesulfonamido)-2-methylbenzoyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-11-13(5-4-6-14(11)17-24(3,21)22)15(19)18-9-7-12(8-10-18)16(20)23-2/h4-6,12,17H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFJSIPYZMHPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)N2CCC(CC2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-({2-methyl-3-[(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.